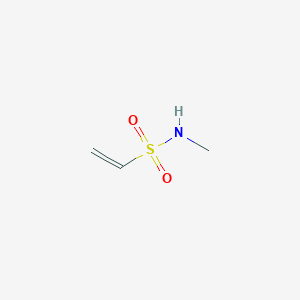
Ácido 3-metoxipirida-2-borónico
Descripción general
Descripción
3-Methoxypyridine-2-boronic acid, also known as 3-MOPBA, is an organic compound with a molecular formula of C6H8BNO2. It is an important reagent used in organic synthesis, and is commonly used in the synthesis of heterocyclic compounds, pharmaceuticals, and other organic compounds. It is also used in the synthesis of organoboron compounds and as a catalyst in organic reactions.
Aplicaciones Científicas De Investigación
Aplicaciones de detección
Los ácidos borónicos, incluido el ácido 3-metoxipirida-2-borónico, se utilizan cada vez más en diversas áreas de investigación, incluidas las aplicaciones de detección . Las interacciones de los ácidos borónicos con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro conducen a su utilidad en diversas aplicaciones de detección .
Etiquetado biológico
La interacción clave de los ácidos borónicos con los dioles permite su utilización en diversas áreas que van desde el etiquetado biológico . Esto se puede utilizar para el etiquetado celular y la manipulación de proteínas .
Manipulación y modificación de proteínas
Los ácidos borónicos, incluido el ácido 3-metoxipirida-2-borónico, se han utilizado para la manipulación y modificación de proteínas . Esta es un área de crecimiento particular .
Tecnologías de separación
Los ácidos borónicos se han utilizado en tecnologías de separación . Por ejemplo, se han utilizado para la electroforesis de moléculas glicosiladas .
Desarrollo de terapéuticos
Los ácidos borónicos se utilizan en el desarrollo de terapéuticos . Se han utilizado como materiales de construcción para micropartículas para métodos analíticos y en polímeros para la liberación controlada de insulina .
Sistemas de liberación controlada
Los ácidos borónicos se han utilizado en sistemas de liberación controlada . Por ejemplo, se han utilizado en polímeros para la liberación controlada de insulina .
Uso de productos alimenticios, medicamentos, pesticidas o biocidas
El ácido 3-metoxipirida-2-borónico se ha utilizado en productos químicos de laboratorio, alimentos, medicamentos, pesticidas o biocidas .
Mecanismo De Acción
Target of Action
3-Methoxypyridine-2-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound is the palladium catalyst, which facilitates the bond formation .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers a formally nucleophilic organic group to the palladium catalyst . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 3-Methoxypyridine-2-boronic acid participates, is a key step in many synthetic pathways . This reaction allows for the connection of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of complex organic structures from simpler precursors .
Pharmacokinetics
It’s worth noting that the compound is soluble in methanol , which can impact its distribution and use in various reaction conditions.
Result of Action
The primary result of the action of 3-Methoxypyridine-2-boronic acid is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic molecules from simpler precursors . The compound itself is incorporated into the final product, contributing to its structural complexity .
Action Environment
The efficacy and stability of 3-Methoxypyridine-2-boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires mild and functional group tolerant conditions . Additionally, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .
Propiedades
IUPAC Name |
(3-methoxypyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-5-3-2-4-8-6(5)7(9)10/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWPKYDCLMHNIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=N1)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627811 | |
| Record name | (3-Methoxypyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
500707-34-6 | |
| Record name | (3-Methoxypyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-5-[(methylamino)methyl]indoline](/img/structure/B1603912.png)
![4-[4-(Bromomethyl)phenoxy]tetrahydropyran](/img/structure/B1603914.png)
![N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine](/img/structure/B1603915.png)



![6-chloropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1603924.png)

![4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1603926.png)


![N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride](/img/structure/B1603930.png)
